molecular formula C8H13F2NO2 B13607952 Ethyl 5,5-difluoropiperidine-3-carboxylate

Ethyl 5,5-difluoropiperidine-3-carboxylate

Cat. No.: B13607952
M. Wt: 193.19 g/mol
InChI Key: ZIUBPRQHBJXPOQ-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoropiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-difluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoropiperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used; for example, using sodium azide can yield azido derivatives.

Scientific Research Applications

Ethyl 5,5-difluoropiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoropiperidine-3-carboxylate involves its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoropiperidine-3-carboxylate
  • Ethyl 5,5-dichloropiperidine-3-carboxylate
  • Ethyl 5,5-dibromopiperidine-3-carboxylate

Uniqueness

Ethyl 5,5-difluoropiperidine-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical stability and biological activity compared to its mono-fluorinated or halogenated counterparts

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

ethyl 5,5-difluoropiperidine-3-carboxylate

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-3-8(9,10)5-11-4-6/h6,11H,2-5H2,1H3

InChI Key

ZIUBPRQHBJXPOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CNC1)(F)F

Origin of Product

United States

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